

4,5-DCQA isolation and purification protocols

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 4,5-Dicaffeoylquinic acid

CAS No.: 14534-61-3

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Introduction to 4,5-DCQA

4,5-Dicaffeoylquinic acid (4,5-DCQA) is a polyphenolic compound belonging to the chlorogenic acid family, characterized as an ester of quinic acid with two caffeic acid groups [1]. It is found in various medicinal and edible plants, such as *Ligularia fischeri*, *Echinacea* species, and coffee [2] [1] [3].

4,5-DCQA exhibits a broad spectrum of reported biological activities, including **antioxidant, anti-inflammatory, antimicrobial, and antiviral effects** [1]. These properties make it a compound of significant interest for pharmaceutical and functional food development.

Protocol for 4,5-DCQA Isolation from *Ligularia fischeri*

The following detailed protocol is adapted from a recent study that successfully isolated and quantified 4,5-DCQA from the leaves and stems of Korean *Ligularia fischeri* [2] [4] [5].

Plant Material Preparation

- **Source:** *Ligularia fischeri* was collected from regions in Korea (e.g., Nonsan, Hamyang, Hoengseong).
- **Authentication:** The plant material should be authenticated by a qualified botanist.
- **Pre-processing:** Wash the fresh leaves and stems with water, cut them into small pieces, and dry them. The cited study used both **freeze-drying** and oven-drying at 56°C for 24 hours [2] [5]. Freeze-

drying is preferred to minimize thermal degradation. The dried material is then ground into a fine powder and stored in sealed bags with desiccant at -20°C until use.

Extraction Procedure

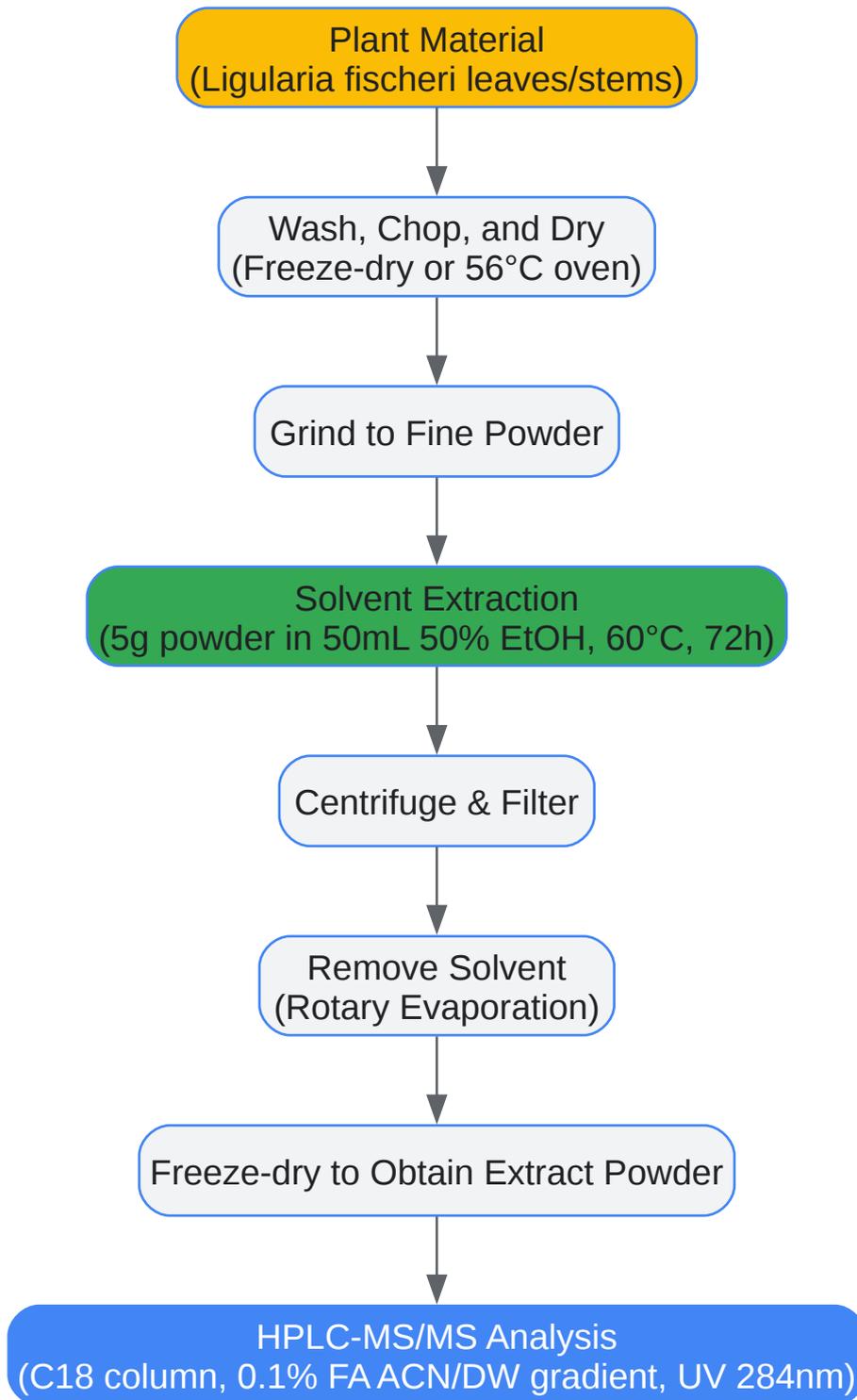
- **Sample Weight:** Use 5 g of the dried plant powder.
- **Extraction Solvent:** Add 50 mL of solvent. The choice of solvent concentration is critical for yield:
 - **50% Ethanol (v/v):** Recommended for highest yield of 4,5-DCQA based on research [2] [4].
 - **30% Ethanol (v/v):** A good alternative with high yield.
 - **100% Distilled Water:** Yields significantly less 4,5-DCQA but may be suitable for specific applications.
- **Extraction Process:** Extract the mixture for **72 hours at 60°C** in a temperature-controlled water bath.
- **Post-Extraction Processing:**
 - Centrifuge the extract at 3000 rpm for 10 minutes.
 - Filter the supernatant through qualitative filter paper (e.g., Whatman, 110 mm).
 - Use a rotary evaporator (100 rpm, 45°C) to remove residual ethanol under reduced pressure.
 - Freeze-dry the remaining aqueous solution to obtain a dry extract powder.

HPLC-MS/MS Analysis and Quantification

This step confirms the identity and quantity of 4,5-DCQA in the extract.

- **Instrumentation:**
 - **HPLC System:** Shimadzu Nexera Lite LC-40D or equivalent.
 - **Mass Spectrometer:** Sciex X500R QTOF system or equivalent.
 - **Column:** Prontosil C18 column (250 mm x 4.6 mm, 5 µm particle size).
- **Mobile Phase:**
 - Solvent A: Deionized water with 0.1% formic acid.
 - Solvent B: Acetonitrile with 0.1% formic acid.
- **Gradient Elution Program:** | Time (min) | % Solvent B | | :--- | :--- | | 0 - 10 | 10% - 15% | | 10 - 20 | 15% - 20% | | 20 - 30 | 20% - 25% | | 30 - 40 | 25% - 40% | | 40 - 50 | 40% - 70% | | 50 - 60 | 70% - 95% | | 60 - 70 | 95% (Isocratic) |
- **Flow Rate:** 0.5 mL/min
- **Detection:**
 - **UV/DAD:** 284 nm
 - **MS/MS:** Positive ion mode; ESI spray voltage: 5500 V; mass range: m/z 100-2000.
- **Sample Preparation for HPLC:** Dissolve the dry extract powder in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm PVDF syringe filter before injection.

The entire workflow from plant material to analysis is summarized in the following diagram:



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Quantitative Data on 4,5-DCQA Content

The yield of 4,5-DCQA is highly dependent on the plant's geographical origin and the extraction solvent. The table below summarizes quantitative findings from the research [2] [4] [5].

Table 1: Content of 4,5-DCQA in *Ligularia fischeri* from Different Korean Regions (mg/g of raw material)

Region of Origin	100% Distilled Water	30% Ethanol	50% Ethanol
Nonsan	3.38	11.79	11.25
Hoengseong	Data not specified	Data not specified	17.06*
Hamyang	Data not specified	Data not specified	Data not specified
Jeongseon	Data not specified	Data not specified	Data not specified
Yangsan	Data not specified	Data not specified	Data not specified

Note: The value of 17.06 mg/g for Hoengseong in 50% ethanol is reported for 3,5-DCQA, not 4,5-DCQA, and is included here to highlight regional and isomer-specific variation. The study identified Nonsan as the best source for 4,5-DCQA [2].

Analytical Method Validation

For reliable quantification, the analytical method must be validated. The following parameters were established for the HPLC method used in the cited research, in accordance with ICH guidelines [2] [5] [6].

Table 2: Validation Parameters for the HPLC Quantitative Analysis of DCQAs

Parameter	Description & Result
Linearity	The calibration curve demonstrated excellent linearity with a regression coefficient (R^2) greater than 0.999 [6].
Precision	The method showed high precision, with a relative standard deviation (RSD%) of less than 2% [6].
Accuracy	Determined by recovery rate, with mean recovery results confirming high accuracy [2].
Limit of Detection (LOD)	The lowest amount of analyte that can be detected [2] [6].
Limit of Quantification (LOQ)	The lowest amount of analyte that can be quantified with acceptable precision and accuracy [2] [6].

Additional Research & Potential Applications

Beyond isolation, 4,5-DCQA shows promise in advanced drug delivery applications. A recent study explored its covalent interaction with **β -Lactoglobulin (LG)**, a whey protein, to form a complex for delivering curcumin, a compound with poor solubility and bioavailability [7].

- **Preparation of LG-4,5-DCQA Complex:** The covalent complex was prepared using a free radical method under ultrasound assistance. This **ultrasound-assisted** method significantly improved the binding efficiency, antioxidant properties, and hydrophilicity of the resulting complex compared to preparation without ultrasound [7].
- **Application:** The LG-4,5-DCQA complex successfully embedded curcumin, enhancing its delivery potential. This showcases how 4,5-DCQA can be utilized not only as an active compound but also as a functional material in nanocarrier systems for functional foods or pharmaceuticals [7].

Notes for Researchers

- **Solvent Selection is Critical:** As the data clearly shows, using 30% or 50% ethanol instead of water dramatically increases the extraction yield of 4,5-DCQA.
- **Source Material Variability:** The geographical origin of the plant material significantly impacts the final content of 4,5-DCQA, so sourcing should be consistent and documented.

- **Method Validation:** Always validate your analytical methods for accuracy, precision, linearity, LOD, and LOQ to ensure the reliability of your quantitative data.
- **Advanced Applications:** Consider the potential of 4,5-DCQA beyond pure isolation, such as in forming complexes to improve the delivery of other hydrophobic bioactive molecules.

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To cite this document: Smolecule. [4,5-DCQA isolation and purification protocols]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b622082#4-5-dcqa-isolation-and-purification-protocols>]

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